molecular formula C25H42O3 B1257459 19-(4-Hydroxyphenyl)nonadecanoic acid

19-(4-Hydroxyphenyl)nonadecanoic acid

Cat. No.: B1257459
M. Wt: 390.6 g/mol
InChI Key: IJOZORVJRYYXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-(4-Hydroxyphenyl)nonadecanoic acid, with the molecular formula C 25 H 41 O 3 and an average mass of 389.600 Da, is a long-chain fatty acid derivative characterized by a nonadecanoate backbone substituted with a 4-hydroxyphenyl group . This structural class of phenyl-carbonic acid derivatives is of significant interest in metabolomics research, particularly in the study of host-microbiota interactions. Compounds like 19-(4-Hydroxyphenyl)nonadecanoic acid are investigated as potential microbial metabolites that can enter systemic circulation, serving as biomarkers for specific physiological or disease states . Research indicates that the profile of microbial products and metabolites, including phenolic compounds and fatty acids, in the human metabolome can be disease-specific . The analysis of such compounds typically employs advanced chromatographic and mass spectrometric techniques, such as Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are crucial for sensitive and comprehensive metabolomic profiling . This product is intended for research purposes only, such as in the development of analytical methods, the investigation of metabolic pathways, and the discovery of biomarkers. 19-(4-Hydroxyphenyl)nonadecanoic Acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

19-(4-hydroxyphenyl)nonadecanoic acid

InChI

InChI=1S/C25H42O3/c26-24-21-19-23(20-22-24)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-25(27)28/h19-22,26H,1-18H2,(H,27,28)

InChI Key

IJOZORVJRYYXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Synthesis of 19-bromononadecanoic acid : Bromination of nonadecanoic acid at the terminal position.

  • Protection of 4-hydroxyphenylboronic acid : Benzyl protection of the phenolic hydroxyl group to prevent side reactions.

  • Coupling reaction : Pd-catalyzed cross-coupling between 19-bromononadecanoic acid and 4-benzyloxyphenylboronic acid.

  • Deprotection : Hydrogenolysis to remove the benzyl group.

Key Conditions:

StepReagents/CatalystsSolventTemperatureYield (%)
BrominationPBr₃, DMAPCH₂Cl₂0–25°C78–85
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃DMF/H₂O80–90°C65–72
DeprotectionH₂, Pd/C (10%)EtOH25–50°C90–95

Advantages : High regioselectivity, compatibility with sensitive functional groups.
Challenges : Requires synthesis of 19-bromononadecanoic acid, which demands precise bromination conditions.

Wittig Reaction and Oxidation

This approach constructs the carbon skeleton via alkene formation, followed by saturation and oxidation.

Reaction Scheme:

  • Wittig Reaction : Reaction of 4-hydroxybenzaldehyde (protected as benzyl ether) with a C₁₈-phosphonium ylide.

  • Hydrogenation : Catalytic hydrogenation of the resultant styrene derivative.

  • Oxidation : Conversion of the terminal methyl group to a carboxylic acid.

Key Conditions:

StepReagents/CatalystsSolventTemperatureYield (%)
Wittig ReactionC₁₈H₃₇PPh₃Br, KOtBuTHF0–25°C70–75
HydrogenationH₂, Pd/BaSO₄EtOAc50–60°C88–92
OxidationKMnO₄, H₂SO₄H₂O/acetone80°C60–68

Advantages : Scalable for long-chain synthesis.
Challenges : Oxidation of terminal methyl groups is inefficient and may require harsh conditions.

Benzyl Protection/Deprotection Strategy

A modular approach integrating protection, chain elongation, and deprotection.

Reaction Scheme:

  • Protection : Benzylation of 4-hydroxyphenylacetic acid.

  • Chain Elongation : Stepwise alkylation using malonic ester synthesis.

  • Deprotection : Catalytic hydrogenolysis.

Key Conditions:

StepReagents/CatalystsSolventTemperatureYield (%)
BenzylationBnBr, K₂CO₃DMF60°C85–90
Malonic Ester SynthesisC₁₇H₃₅Br, NaHTHF0–25°C50–55
DeprotectionH₂, Pd/C (5%)MeOH25°C95–98

Advantages : Mitigates side reactions during chain elongation.
Challenges : Multi-step synthesis reduces overall efficiency.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalabilityCost Efficiency
Suzuki Coupling65–72HighModerateLow
Wittig-Oxidation60–68ModerateHighModerate
Protection/Elongation50–55Very HighLowHigh

Critical Considerations

  • Functional Group Compatibility : The phenolic hydroxyl group necessitates protection (e.g., benzyl) during metal-catalyzed reactions to prevent undesired coordination or oxidation.

  • Oxidation Challenges : Terminal methyl oxidation (Wittig route) requires strong oxidants like KMnO₄, which may degrade sensitive moieties.

  • Catalyst Selection : Pd-based catalysts (Suzuki, hydrogenation) are optimal but contribute to cost .

Q & A

Basic: What analytical methods are recommended for quantifying 19-(4-Hydroxyphenyl)nonadecanoic acid in biological matrices?

Answer:
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly employed for quantification due to the compound's aromatic phenolic moiety, which provides strong absorbance in the 250–280 nm range. For enhanced sensitivity, mass spectrometry (MS) can be integrated (e.g., LC-MS/MS) to distinguish structural analogs. Deuterated standards, such as Nonadecanoic acid-d37 (a stable isotope-labeled analog), are critical for internal calibration to account for matrix effects . Purity standards (>99%) and validated protocols from certified suppliers (e.g., Larodan) ensure reproducibility .

Advanced: What enzymatic mechanisms drive the biosynthesis of 19-(4-Hydroxyphenyl)nonadecanoic acid in pathogenic mycobacteria?

Answer:
The compound is synthesized via a polyketide synthase (PKS) pathway in Mycobacterium tuberculosis. The enzyme catalyzes the elongation of 4-hydroxybenzoate bound to an acyl-carrier domain by sequentially adding nine malonyl-CoA units. Notably, the absence of a thioesterase domain in the PKS system results in the final product remaining covalently attached to the carrier protein, necessitating an unidentified hydrolytic mechanism for release. This pathway is critical for producing phenolphthiocerol, a virulence lipid .

Basic: How should 19-(4-Hydroxyphenyl)nonadecanoic acid be stored to ensure long-term stability?

Answer:
Store the compound at 0–6°C in airtight, light-resistant containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents, as these may degrade the phenolic or aliphatic chains . For extended storage under inert conditions, argon or nitrogen purging is recommended.

Advanced: How does the phenolic group in 19-(4-Hydroxyphenyl)nonadecanoic acid influence its membrane interaction dynamics?

Answer:
The 4-hydroxyphenyl moiety enhances amphiphilic properties, allowing the compound to integrate into lipid bilayers with the phenolic group anchoring near hydrophilic headgroups and the aliphatic chain extending into the hydrophobic core. This structural feature facilitates interactions with membrane-bound enzymes, as observed in studies of related phenolic fatty acid derivatives . Computational modeling (e.g., molecular dynamics simulations) can further elucidate orientation and stability within bilayers.

Basic: What spectroscopic techniques are optimal for structural characterization of 19-(4-Hydroxyphenyl)nonadecanoic acid?

Answer:

NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve the phenolic proton (δ 6.5–7.0 ppm) and carboxylate carbon (δ 170–175 ppm).

FT-IR : Identifies hydroxyl (3200–3600 cm1^{-1}), carboxylic acid (2500–3300 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}) stretches.

High-Resolution MS : Confirms molecular weight (theoretical m/z 298.5 for [M-H]^-) and isotopic patterns (e.g., deuterated analogs for tracer studies) .

Advanced: What challenges arise in isolating 19-(4-Hydroxyphenyl)nonadecanoic acid from microbial cultures?

Answer:
Key challenges include:

  • Carrier-Protein Binding : The compound remains tethered to the PKS acyl-carrier domain during biosynthesis, requiring enzymatic or chemical cleavage methods that are not yet fully characterized .
  • Low Abundance : Optimizing fermentation conditions (e.g., carbon source, pH) and using solid-phase extraction (SPE) with C18 columns can improve yield.
  • Structural Analog Interference : LC-MS with collision-induced dissociation (CID) helps differentiate isoforms by fragmenting the aliphatic chain .

Basic: What functional assays are used to study the biological activity of 19-(4-Hydroxyphenyl)nonadecanoic acid?

Answer:

  • Antimicrobial Assays : Test against mycobacterial strains to assess its role as a virulence factor .
  • Lipid Bilayer Permeability : Fluorescent probes (e.g., Laurdan) monitor membrane fluidity changes induced by the compound.
  • Enzyme Inhibition : Screen for interactions with fatty acid synthases or PKS systems using radiometric or colorimetric substrates .

Advanced: How can structural modifications enhance the bioactivity of 19-(4-Hydroxyphenyl)nonadecanoic acid derivatives?

Answer:

  • Chain Length Variation : Shortening the aliphatic chain (e.g., C12 analogs) may reduce hydrophobicity, improving solubility for drug delivery .
  • Phenolic Substitution : Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring could modulate redox activity and enzyme binding .
  • Deuterium Labeling : Nonadecanoic acid-d37 enables tracking metabolic fate via isotope-ratio MS without altering chemical behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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